molecular formula C19H21ClN2O3 B4011018 N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

Cat. No. B4011018
M. Wt: 360.8 g/mol
InChI Key: PHOXYRXIMXQVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally similar compounds involves intricate chemical reactions, starting from basic organic precursors to achieve the desired complex structure. For instance, the synthesis of a compound with a closely related structure involved the reaction of specific organic acids with various reagents under controlled conditions, demonstrating the complexity and precision required in synthesizing such compounds (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure is crucial for understanding the behavior and reactivity of a compound. Spectroscopic methods like FT-IR and FT-Raman, alongside quantum chemical calculations, provide insights into the vibrational frequencies, molecular geometry, and electronic properties. For example, similar compounds' structures have been elucidated through such methods, highlighting the importance of molecular structure analysis in comprehending the compound's characteristics (Renjith et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure, with specific functional groups and molecular frameworks facilitating certain reactions. Studies on related compounds have explored reactions like the formation of aziridine rings, showcasing the compound's reactivity and potential for further chemical modifications (Tarabara et al., 2009).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are essential for practical applications and handling of the compound. For instance, X-ray crystallography has been used to determine the crystal structure of related compounds, providing a basis for understanding the physical characteristics essential for their application and storage (Huang Ming-zhi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing a range of chemical transformations, are fundamental aspects of the compound. Research on similar molecules has delved into their electrostatic potential, hyperpolarizability, and charge transfer mechanisms, offering insights into their chemical behavior and potential applications (Renjith et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-10-2-5-13(20)9-14(10)21-15(23)6-7-22-18(24)16-11-3-4-12(8-11)17(16)19(22)25/h2,5,9,11-12,16-17H,3-4,6-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXYRXIMXQVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.